![molecular formula C17H13F3N4O B2569265 1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 68008-26-4](/img/structure/B2569265.png)
1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure . It also has a phenyl group attached to it, which is a functional group made up of a six-membered aromatic ring, minus a hydrogen, allowing it to bond to other atoms . The trifluoromethyl group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the imidazole ring, phenyl group, and trifluoromethyl group. The imidazole ring is planar, and the phenyl group is also planar and aromatic . The trifluoromethyl group is tetrahedral .Chemical Reactions Analysis
Imidazole rings can participate in various chemical reactions, including N-alkylation and N-acylation . Phenyl groups can undergo electrophilic aromatic substitution . Trifluoromethyl groups are generally quite stable but can be transformed through various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring could contribute to basicity, while the trifluoromethyl group could increase the compound’s lipophilicity .Applications De Recherche Scientifique
Catalytic Applications and Synthesis Pathways
Room Temperature Hydroamination of N-alkenyl Ureas
A study demonstrated the use of a gold(I) N-heterocyclic carbene complex in catalyzing the intramolecular exo-hydroamination of N-alkenyl ureas at room temperature, leading to nitrogen heterocycles in excellent yields (Bender & Widenhoefer, 2006).
Synthesis of Imidazole Derivatives
Research on the synthesis and reactivity of two new imidazole derivatives highlighted their specific spectroscopic and reactive properties, exploring their potential in molecular dynamics simulations and molecular docking, indicating possible inhibitory activity against certain proteins (Hossain et al., 2018).
Material Science and Optical Properties
Novel Imidazole Derivatives and Their Zn(II) Complex
A novel imidazole derivative and its Zn(II) complex were synthesized, with their crystal structures and optical properties investigated. They exhibited significant powder second-harmonic generation efficiency, suggesting potential as nonlinear optical materials (Jin et al., 2007).
Antiproliferative and Biological Activity
Antiproliferative Agents Targeting P53 in Cancer Cell Lines
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, with one compound displaying cytostatic activity against a non-small cell lung cancer cell line and suggesting a promising reactivation of mutant p53 (Bazin et al., 2016).
Antimicrobial and Antifungal Activities
Synthesis and Biological Study of Pyrimidines and Thiopyrimidines
This research described the preparation of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, leading to compounds with potential antimicrobial and antifungal activities, providing a basis for further pharmaceutical development (Ladani et al., 2009).
Propriétés
IUPAC Name |
1-(2-imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c18-17(19,20)12-4-3-5-13(10-12)22-16(25)23-14-6-1-2-7-15(14)24-9-8-21-11-24/h1-11H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDWLMGSOLAXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)
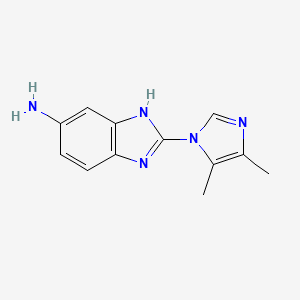
![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)
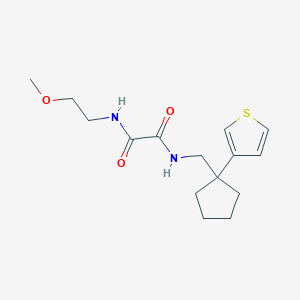
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid](/img/structure/B2569188.png)
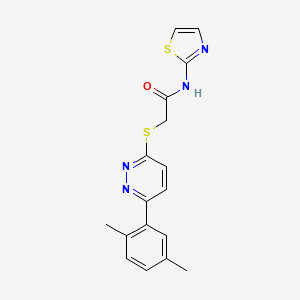
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2569190.png)
![methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate](/img/structure/B2569191.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)
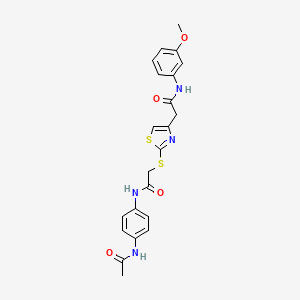
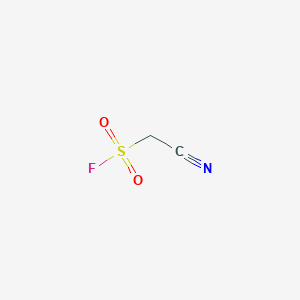
![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)
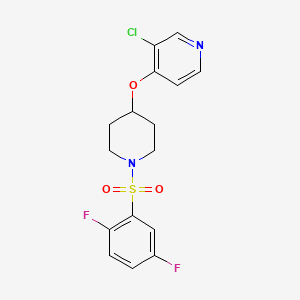
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)